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Executive Summary

(R)-TTA-P2, the R-enantiomer of 3,5-dichloro-N-[1-(2,2-dimethyl-tetrahydro-pyran-4-
ylmethyl)-4-fluoro-piperidin-4-ylmethyl]-benzamide, is a potent and selective antagonist of T-
type calcium channels. This technical guide provides an in-depth overview of its
pharmacological properties and available toxicological information. (R)-TTA-P2 exhibits high
affinity for all three T-type calcium channel isoforms (Cav3.1, Cav3.2, and Cav3.3) and
demonstrates significant efficacy in preclinical models of pain and epilepsy. Its mechanism of
action involves the blockade of low-voltage activated calcium currents, thereby modulating
neuronal excitability. While detailed public toxicology data for (R)-TTA-P2 is limited, this
document summarizes the available safety information and outlines the standard toxicological
evaluation such a compound would undergo during preclinical development. All quantitative
data are presented in structured tables, and key experimental methodologies are detailed.
Visual diagrams of signaling pathways and experimental workflows are provided to facilitate
understanding.

Pharmacology
Mechanism of Action

(R)-TTA-P2 is a state-dependent blocker of T-type calcium channels, showing a preference for
the inactivated state of the channel.[1] This mechanism of action leads to a potent and
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reversible inhibition of T-type calcium currents in various neuronal populations. By blocking
these channels, (R)-TTA-P2 reduces the low-threshold calcium spikes that contribute to burst
firing in neurons, a key process in the pathophysiology of certain types of epilepsy and chronic
pain states.[2]

Pharmacodynamics

In VitroPotency and Selectivity

(R)-TTA-P2 and its racemic form, TTA-P2, have been extensively characterized in vitro,
demonstrating potent and selective blockade of T-type calcium channels. The half-maximal
inhibitory concentration (ICso) has been determined in various cell types.

Preparation Target ICso0 (NM) Reference

Rat Dorsal Root )
] Native T-type Caz+
Ganglion (DRG) 100 [11[3]
Channels
Neurons

Rat Ventrobasal (VB) ,
Native T-type Caz+

Thalamocortical (TC) 22 [2][4]
Channels
Neurons

Expressed in HEK-

Recombinant Cav3.1 93 [1]
293 Cells
. Expressed in HEK-
Recombinant Cav3.2 196 [1]
293 Cells

. Expressed in HEK-
Recombinant Cav3.3 84 [1]
293 Cells

TTA-P2 exhibits high selectivity for T-type calcium channels over high-voltage activated (HVA)
calcium channels and sodium channels. In rat DRG neurons, HVA calcium and sodium currents
were found to be 100- to 1000-fold less sensitive to the blocking effects of TTA-P2.[1][3]

In VivoEfficacy
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Preclinical studies in animal models have demonstrated the analgesic and anticonvulsant
properties of TTA-P2.

] - Dose and
Animal Model Condition Effect Reference
Route
Reduced pain
Inflammatory .
) ) 5 or 7.5 mg/kg, responses in
Mouse Pain (Formalin ] [1][3]
i.p. both phase 1 and
Test)
2.
Neuropathic Pain
) Completely
(Streptozocin- ]
Rat ) 10 mg/kg, i.p. reversed thermal  [1][3]
induced h lgesi
eralgesia.
diabetes) yperaig
Absence Dose-dependent
Rat Epilepsy 10 mg/kg, p.o. decrease in total [4]
(WAG/RIij model) seizure time.
Tremor Dose-dependent
Rat (Harmaline Not specified reduction in [4]
model) tremor activity.
Pharmacokinetics

TTA-P2 is described as an orally active and blood-brain barrier (BBB) penetrant compound.[4]
In a rat model of absence epilepsy, a 10 mg/kg oral dose resulted in a plasma level of 1 uM,
which was associated with robust CNS efficacy.[4] Detailed pharmacokinetic parameters such
as absorption, distribution, metabolism, and excretion are not extensively reported in the public
domain.

Toxicology Profile

Comprehensive, publicly available toxicology studies conducted under Good Laboratory
Practice (GLP) for (R)-TTA-P2 are limited. However, some safety information has been
reported for the broader class of TTA compounds.
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Preclinical Safety

An evaluation of "TTA compounds” in dogs revealed no cardiovascular or renal side effects.[1]
Intravenous infusion of TTA-P2 at doses of 1.29-4.30 mg/kg over 60 minutes in dogs had no
significant impact on mean arterial blood pressure, heart rate, or ECG intervals.[4] In mice,
doses of 5 and 7.5 mg/kg of TTA-P2 did not produce sedation or motor impairment in
sensorimotor tests (inclined plane, platform, and ledge tests).[1]

Standard Toxicological Assessment Overview

For a compound like (R)-TTA-P2 to progress to clinical trials, a standard battery of nonclinical
toxicology studies would be required to comply with regulatory guidelines such as those from
the International Council for Harmonisation (ICH). These studies are designed to identify
potential hazards, define a safe starting dose for human trials, and understand the toxicological
profile of the drug candidate.

General Toxicology:

¢ Acute Toxicity: Single-dose studies in two mammalian species (one rodent, one non-rodent)
to determine the maximum tolerated dose (MTD) and identify potential target organs of
toxicity.

» Repeated-Dose Toxicity: Studies of varying durations (e.g., 14-day, 28-day, and longer-term)
in two species to characterize the toxic effects of repeated exposure and establish a No-
Observed-Adverse-Effect-Level (NOAEL).

Safety Pharmacology:

o A core battery of studies to assess the effects of the compound on vital functions, including
the cardiovascular, respiratory, and central nervous systems.

Genotoxicity:

o A battery of in vitro and in vivo tests to assess the potential of the compound to cause
genetic mutations or chromosomal damage. This typically includes:

o An in vitro bacterial reverse mutation assay (Ames test).
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o An in vitro cytogenicity assay in mammalian cells or an in vitro mouse lymphoma assay.
o An in vivo genotoxicity assay, such as a micronucleus test in rodent hematopoietic cells.
Reproductive and Developmental Toxicology:

o Studies to evaluate the potential effects on fertility, embryonic and fetal development, and
pre- and postnatal development.

Carcinogenicity:

e Long-term studies in rodents to assess the carcinogenic potential of the compound, typically
required for drugs intended for chronic use.

Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp

Objective: To measure the effect of (R)-TTA-P2 on T-type calcium currents in isolated neurons.
Cell Preparation:

e Dorsal Root Ganglion (DRG) Neurons: Acutely dissociated from adult rats. Ganglia are
dissected and enzymatically treated (e.g., with collagenase and trypsin) to isolate individual
neurons.

o HEK-293 Cells: Stably or transiently transfected to express specific recombinant T-type
calcium channel subunits (Cav3.1, Cav3.2, or Cav3.3).

Recording Conditions:
e Technique: Standard whole-cell voltage-clamp technique.

o External Solution (to isolate Ca2* currents): Contains (in mM): TEA-CI (e.g., 152), CaClz
(e.g., 2), HEPES (10), adjusted to pH 7.4 with TEA-OH. Tetrodotoxin (TTX) is often included
to block sodium channels.[1]

« Internal Solution (Pipette Solution): Typically contains (in mM): CsCl or Cs-methanesulfonate
(to block K* currents), EGTA (to chelate intracellular Ca2*), HEPES, and ATP/GTP.
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» Voltage Protocol: To elicit T-type currents, cells are held at a hyperpolarized potential (e.qg.,
-90 mV or -100 mV) to ensure channels are in a closed, available state, and then
depolarized to various test potentials (e.g., from -70 mV to +20 mV).[1][5]

In Vivo Analgesia Model: Formalin Test

Objective: To assess the antinociceptive effects of (R)-TTA-P2 in a model of inflammatory pain.
Animals: Adult mice.

Procedure:

Animals are acclimatized to the testing environment.
e (R)-TTA-P2 or vehicle is administered via intraperitoneal (i.p.) injection.

o After a set pre-treatment time (e.g., 60 minutes), a dilute solution of formalin (e.g., 5% in
saline) is injected subcutaneously into the plantar surface of one hind paw.

e The animal is immediately placed in an observation chamber.

» Nociceptive behaviors (e.g., licking, biting, or flinching of the injected paw) are recorded over
a period of time (e.g., 60 minutes). The response is typically biphasic: an early, acute phase
(0-5 minutes) and a late, inflammatory phase (15-60 minutes).

In Vivo Neuropathic Pain Model: Streptozocin (STZ)-
Induced Diabetic Neuropathy

Objective: To evaluate the efficacy of (R)-TTA-P2 in a model of neuropathic pain.
Animals: Adult rats.
Procedure:

o Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), which is
toxic to pancreatic -cells.

o Development of diabetes is confirmed by measuring blood glucose levels.
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» After a period for neuropathy to develop (typically several weeks), baseline nociceptive
thresholds are measured (e.g., thermal withdrawal latency using a radiant heat source).

e (R)-TTA-P2 or vehicle is administered (e.g., i.p.).

» Nociceptive thresholds are re-assessed at various time points after drug administration to
determine the anti-hyperalgesic effect.
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Caption: Mechanism of action of (R)-TTA-P2 on T-type calcium channels.
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Caption: In vitro experimental workflow for characterizing (R)-TTA-P2.
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Caption: In vivo experimental workflow for assessing (R)-TTA-P2 efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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